

triethylindium CAS number and safety data sheet

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Compound of Interest

Compound Name: Triethylindium

Cat. No.: B1595915

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In-Depth Technical Guide to Triethylindium

CAS Number: 923-34-2

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **triethylindium** (TEI), an organoindium compound crucial for the fabrication of compound semiconductors. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its primary application in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of indium phosphide (InP) thin films. The guide is intended to be a valuable resource for professionals in materials science, semiconductor manufacturing, and related research fields. While the audience includes drug development professionals, it is important to note that **triethylindium**'s primary applications are in materials science, and there is no current evidence to suggest its direct involvement in biological signaling pathways.

Introduction

Triethylindium, with the chemical formula $\text{In}(\text{C}_2\text{H}_5)_3$, is a colorless and volatile liquid. It is a key precursor in the production of indium-containing compound semiconductors, which are essential components in a wide range of optoelectronic and electronic devices, such as lasers,

photodetectors, and high-frequency transistors.[1] Its high vapor pressure and thermal stability make it an ideal candidate for MOCVD processes.

Safety Data Sheet Summary

Triethylindium is a hazardous substance that must be handled with extreme caution in a controlled laboratory or industrial setting.

Hazards:

- Pyrophoric: Spontaneously ignites in air.[1][2]
- Water-reactive: Reacts violently with water.[1]
- Corrosive: Causes severe skin burns and eye damage.[2]
- Toxic: Harmful if swallowed or inhaled.

Precautionary Measures:

- Handle under an inert atmosphere (e.g., nitrogen or argon).
- Keep away from heat, sparks, open flames, and hot surfaces.
- Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.
- Ensure adequate ventilation.
- In case of fire, use a dry chemical powder, sand, or graphite to extinguish. Do not use water.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **triethylindium**.

Property	Value
CAS Number	923-34-2
Molecular Formula	C ₆ H ₁₅ In
Molecular Weight	202.00 g/mol
Appearance	Colorless liquid
Density	1.26 g/cm ³
Melting Point	-32 °C
Boiling Point	144 °C
Solubility in Water	Reacts violently
Vapor Pressure	Data varies, but it is a volatile liquid at room temperature

Experimental Protocols

Synthesis of Triethylindium via Grignard Reaction

This protocol describes the synthesis of **triethylindium** from the reaction of indium(III) chloride with a Grignard reagent, ethylmagnesium bromide.

Materials:

- Indium(III) chloride (InCl₃), anhydrous
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Nitrogen or Argon gas for inert atmosphere

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Condenser
- Magnetic stirrer
- Heating mantle
- Distillation apparatus
- Schlenk line for inert atmosphere techniques

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried to exclude moisture.
 - Under a positive pressure of inert gas, add magnesium turnings to the three-neck flask.
 - Add a small crystal of iodine.
 - In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
 - Slowly add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
 - Once the reaction has started, add the remaining bromobenzene solution dropwise while stirring to maintain a gentle reflux.
 - After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- Reaction with Indium(III) Chloride:

- Prepare a solution of anhydrous indium(III) chloride in anhydrous diethyl ether.
- Cool the Grignard reagent solution in an ice bath.
- Slowly add the indium(III) chloride solution to the Grignard reagent via the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification:
 - The reaction mixture will form a precipitate of magnesium salts.
 - Filter the mixture under an inert atmosphere to remove the salts.
 - Wash the precipitate with anhydrous diethyl ether to recover any product.
 - Combine the filtrate and the washings.
 - Remove the diethyl ether by distillation at atmospheric pressure.
 - Purify the resulting crude **triethylindium** by vacuum distillation.

MOCVD of Indium Phosphide (InP)

This protocol provides a general procedure for the growth of an InP epitaxial layer on an InP substrate using **triethylindium** and phosphine.

Materials:

- **Triethylindium** (TEI) as the indium precursor.
- Phosphine (PH_3) as the phosphorus precursor.
- Hydrogen (H_2) as the carrier gas.
- InP substrate.

Equipment:

- MOCVD reactor with a heated susceptor.
- Gas handling system with mass flow controllers.
- Exhaust gas scrubbing system.
- In-situ monitoring equipment (e.g., reflectometry).

Procedure:

- Substrate Preparation:
 - The InP substrate is cleaned to remove any surface contaminants.
 - The substrate is loaded into the MOCVD reactor.
- Growth Process:
 - The reactor is purged with H₂ to create an inert atmosphere.
 - The substrate is heated to the desired growth temperature, typically in the range of 500-650 °C.
 - Phosphine is introduced into the reactor to stabilize the substrate surface and prevent phosphorus desorption.
 - **Triethylindium** is then introduced into the reactor via the H₂ carrier gas.
 - The precursors decompose at the hot substrate surface, leading to the epitaxial growth of InP.
 - The growth process is monitored in-situ.
 - The V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor) is a critical parameter that influences the quality of the grown layer.
- Cooling and Unloading:

- After the desired layer thickness is achieved, the **triethylindium** flow is stopped.
- The substrate is cooled down under a phosphine overpressure to prevent surface degradation.
- Once at a safe temperature, the reactor is purged with H₂ and the substrate is unloaded.

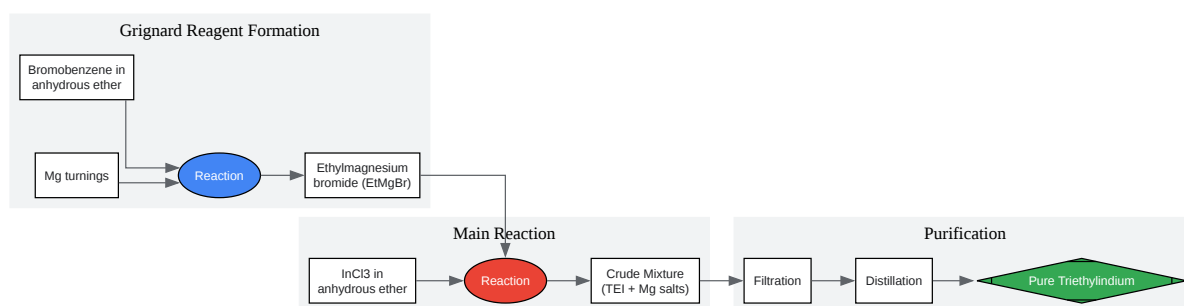
Toxicology and Biological Activity

A comprehensive search of the scientific literature did not yield any evidence of **triethylindium** being studied for direct interactions with biological signaling pathways in the context of drug development. Its high reactivity and pyrophoric nature make it unsuitable for direct biological applications.

Toxicological studies on organometallic compounds are often focused on occupational exposure during manufacturing and handling. **Triethylindium** is known to be a dermatotoxin, causing skin burns, and can cause toxic pneumonitis upon inhalation.[2]

Visualizations

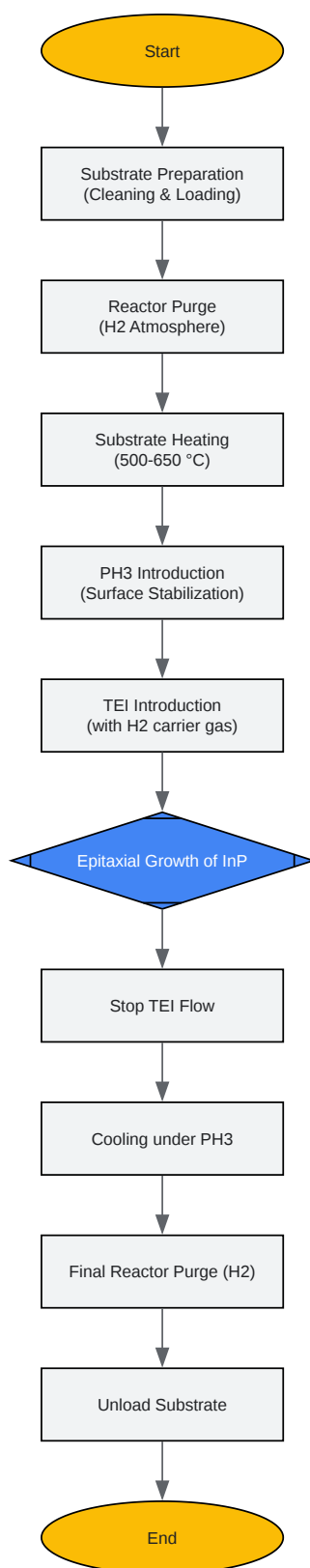
Synthesis of Triethylindium



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Caption: Workflow for the synthesis of **triethylindium**.

MOCVD Process Flow



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Caption: MOCVD process for InP growth using **triethylindium**.

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References

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- 2. Triethylindium | C₆H₁₅In | CID 101912 - PubChem [pubchem.ncbi.nlm.nih.gov]
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